REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[NH:13]CC2C=CC=CC=2)=[CH:5][CH:4]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[NH2:13])=[CH:5][CH:4]=1
|
Name
|
crude title compound
|
Quantity
|
42.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC=C(C2=C1)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous black mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h under N2
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
ADDITION
|
Details
|
treated with 50% aqueous NaOH until basic
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was then extracted four times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |